5-(3-Ethoxyphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Ethoxyphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of 1,2,4-triazoles This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a propoxybenzylidene moiety, and a thiol group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethoxyphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.
Substitution Reactions: The ethoxyphenyl and propoxybenzylidene groups are introduced through nucleophilic substitution reactions. This involves reacting the triazole intermediate with ethoxyphenyl halides and propoxybenzylidene halides under basic conditions.
Thiol Group Introduction: The thiol group is introduced by treating the triazole derivative with thiourea or other sulfur-containing reagents under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the benzylidene moiety or the triazole ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole derivatives, modified benzylidene groups.
Substitution: Functionalized aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential therapeutic properties are investigated in medicinal chemistry. Its ability to interact with specific enzymes or receptors could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, the compound’s reactivity and stability make it suitable for applications in materials science, such as the development of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(3-ethoxyphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(3-Methylphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 5-(3-ethoxyphenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol stands out due to its specific combination of ethoxyphenyl and propoxybenzylidene groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
613249-82-4 |
---|---|
Molecular Formula |
C20H22N4O2S |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-4-[(E)-(4-propoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H22N4O2S/c1-3-12-26-17-10-8-15(9-11-17)14-21-24-19(22-23-20(24)27)16-6-5-7-18(13-16)25-4-2/h5-11,13-14H,3-4,12H2,1-2H3,(H,23,27)/b21-14+ |
InChI Key |
BCKAFMORSAZSIL-KGENOOAVSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OCC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.